molecular formula C17H17NO4 B5818617 N-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}acetamide

N-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}acetamide

Cat. No. B5818617
M. Wt: 299.32 g/mol
InChI Key: LNKTZTVKFZQJGM-UHFFFAOYSA-N
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Description

N-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}acetamide, also known as MEO-NAA, is a synthetic compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is a derivative of N-acetylaspartate (NAA), which is a naturally occurring molecule in the brain that plays a crucial role in neuronal metabolism. MEO-NAA has been shown to have neuroprotective properties and may have potential therapeutic applications in the treatment of neurological disorders. In

Mechanism of Action

The mechanism of action of N-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}acetamide is not fully understood, but it is believed to be related to its ability to increase the levels of NAA in the brain. NAA is involved in neuronal metabolism and has been shown to have neuroprotective properties. N-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}acetamide may also act as an antioxidant and prevent oxidative stress-induced damage to neurons.
Biochemical and Physiological Effects
N-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}acetamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of NAA in the brain, which may help to protect neurons from damage. N-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}acetamide has also been shown to increase the levels of glutathione, an antioxidant that helps to protect cells from oxidative damage. Additionally, N-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}acetamide has been shown to improve mitochondrial function, which is critical for cellular energy production.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}acetamide in lab experiments is its neuroprotective properties. This makes it an ideal compound for studying the effects of oxidative stress and neurodegeneration. N-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}acetamide is also relatively stable and can be easily synthesized in high yields. However, one of the limitations of using N-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}acetamide is its relatively low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several potential future directions for research on N-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}acetamide. One area of interest is the potential therapeutic application of N-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}acetamide in the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action and potential benefits of N-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}acetamide in these conditions. Additionally, N-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}acetamide may have potential applications in other areas of research, such as cancer treatment and metabolic disorders. Further studies are needed to explore these potential applications.

Synthesis Methods

N-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}acetamide can be synthesized through a multi-step process that involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(2-oxoethyl)phenol to form the final product, N-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}acetamide. The synthesis method has been optimized to produce high yields of pure N-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}acetamide.

Scientific Research Applications

N-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}acetamide has been used in various scientific research applications, particularly in the field of neuroscience. One of the major research areas of interest is the potential therapeutic application of N-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}acetamide in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. N-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}acetamide has been shown to have neuroprotective properties and may help to prevent neuronal damage and cell death.

properties

IUPAC Name

N-[4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-12(19)18-14-5-9-16(10-6-14)22-11-17(20)13-3-7-15(21-2)8-4-13/h3-10H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKTZTVKFZQJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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